
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a morpholinoethyl substituent (-CH₂CH₂N(C₂H₄)₂O) and a carboxylic acid group. The compound was previously listed as a product by CymitQuimica but is currently discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the starting materials are reacted under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylic Acid Derivatives
Structural and Functional Group Variations
Aryl-Substituted Cyclopropane Carboxylic Acids
- 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (): Substituent: 4-Bromophenyl group. Properties: Higher lipophilicity due to the bromine atom; density = 1.671 g/cm³.
1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid ():
Amino and Carboxy-Substituted Derivatives
- 1-Aminocyclopropane-1-carboxylic acid (ACC) (–4, 10–12): Substituent: Amino group (-NH₂). Biological Role: Key ethylene precursor in plants; metabolized to 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) for storage . Enzymatic Activity: Regulated by ACC synthase (ACS) and ACC oxidase (ACO) in ethylene biosynthesis .
- (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid (): Substituent: Amino and carboxymethyl groups. Properties: Dual functional groups enhance hydrogen-bonding capacity, influencing solubility and target interactions .
Other Functionalized Derivatives
- Ethyl 1-amino-2-vinylcyclopropanecarboxylate (): Substituent: Amino and vinyl groups; esterified carboxylic acid.
Data Table: Key Attributes of Cyclopropane Carboxylic Acid Derivatives
Research Findings and Implications
- Synthetic Accessibility : Aryl-substituted derivatives (e.g., 1-phenylcyclopropane-1-carboxylic acid) are synthesized via cyclopropanation of nitriles, achieving yields >80% under optimized conditions . In contrast, cyclopropene derivatives require desilylation steps, with yields up to 86% .
- Biological Relevance : ACC’s role in ethylene signaling is well-documented, with its malonylation (to MACC) serving as a regulatory mechanism in plants . Synthetic derivatives like 1-(4-bromophenyl)cyclopropane-1-carboxylic acid may leverage halogen interactions for targeted bioactivity .
- Physicochemical Properties: Morpholinoethyl and amino groups enhance solubility, whereas aryl and ester groups favor lipophilicity. These traits dictate applications in drug design, where solubility-lipophilicity balance is critical .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(1-2-10)3-4-11-5-7-14-8-6-11/h1-8H2,(H,12,13) |
InChI Key |
AQPHFHCKGVUHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN2CCOCC2)C(=O)O |
Origin of Product |
United States |
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